3-[4-(2-Methoxyethyl)phenoxy]propanoic acid
Overview
Description
3-[4-(2-Methoxyethyl)phenoxy]propanoic acid is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a phenoxy group attached to a propanoic acid moiety via a methoxyethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid typically involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane. This intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of ultrasound-assisted synthesis has been reported to enhance the efficiency of the reaction, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyethyl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: A wide range of substituted phenoxypropanoic acids, depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Methoxyethyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyethyl linker and propanoic acid moiety may also contribute to its overall biological activity by affecting its solubility, stability, and ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: An intermediate in the synthesis of 3-[4-(2-Methoxyethyl)phenoxy]propanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethyl linker provides flexibility and enhances its solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)phenoxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-15-8-6-10-2-4-11(5-3-10)16-9-7-12(13)14/h2-5H,6-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJOZWGZREREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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